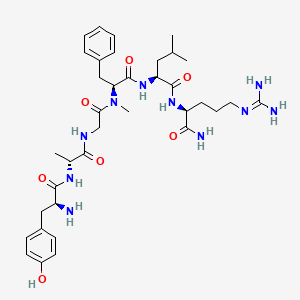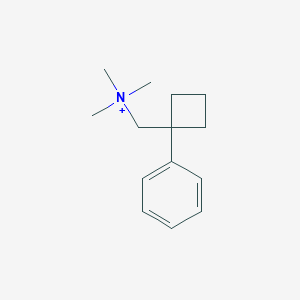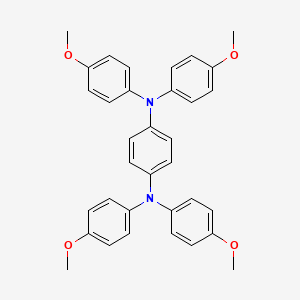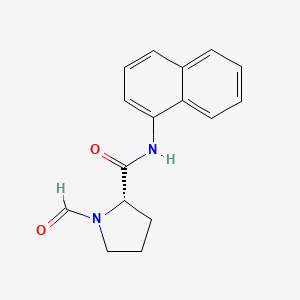
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- is a chemical compound with the molecular formula C16H16N2O2 It is known for its unique structure, which includes a pyrrolidine ring and a naphthalene moiety
Preparation Methods
The synthesis of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- typically involves the reaction of pyrrolidine derivatives with naphthalene-based compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted pyrrolidinecarboxamides.
Scientific Research Applications
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- can be compared with other similar compounds, such as:
2-Pyrrolidinecarboxamide, 1-(2-chloroacetyl)-N-formyl-, (2S)-: This compound has a chloroacetyl group instead of a naphthalene moiety, leading to different chemical properties and applications.
2-Pyrrolidinecarboxamide, N-(2-methyl-1-naphthalenyl)-, (2S)-:
The uniqueness of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
289725-61-7 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2S)-1-formyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c19-11-18-10-4-9-15(18)16(20)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11,15H,4,9-10H2,(H,17,20)/t15-/m0/s1 |
InChI Key |
MOIJXKYGDWLHLY-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(N(C1)C=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
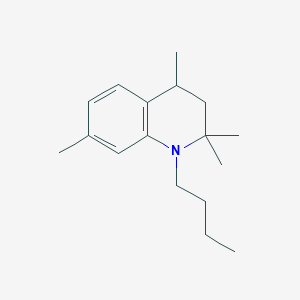
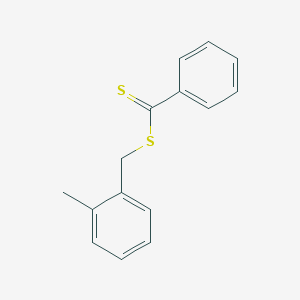
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
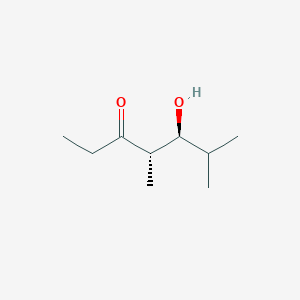
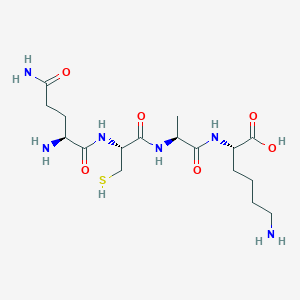
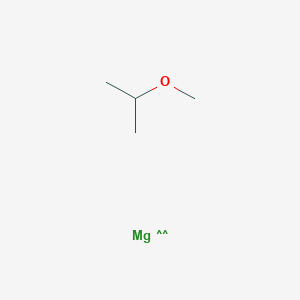
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
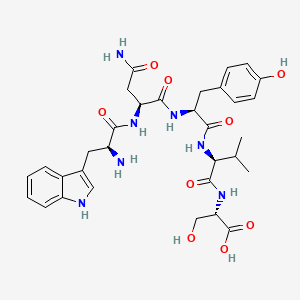
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)
